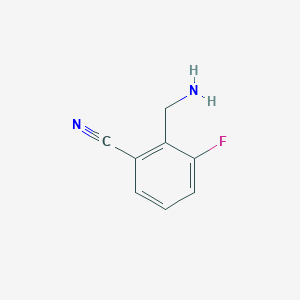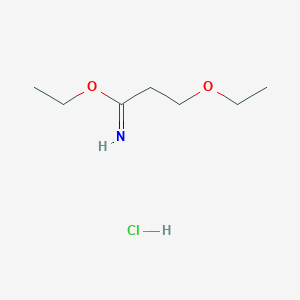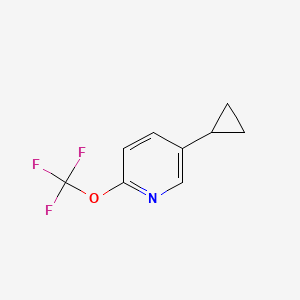![molecular formula C18H18O3 B12974564 2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid is an organic compound characterized by the presence of a biphenyl structure with a tert-butyl group and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-tert-butylphenylboronic acid and a suitable aryl halide.
Introduction of the Oxoacetic Acid Moiety: The oxoacetic acid group can be introduced via a Friedel-Crafts acylation reaction using oxalyl chloride and the biphenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Used in similar synthetic applications.
4,4’-Di-tert-butylbiphenyl: Shares the biphenyl core structure.
2,4-Ditert-butylphenol: Known for its antioxidant properties.
Uniqueness
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid is unique due to the presence of both the tert-butyl group and the oxoacetic acid moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(19)17(20)21/h4-11H,1-3H3,(H,20,21) |
InChI Key |
AFQPBHLNENPUHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


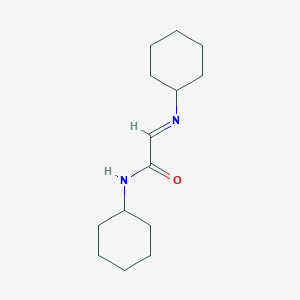

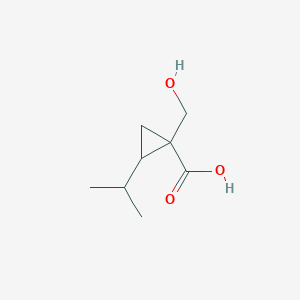

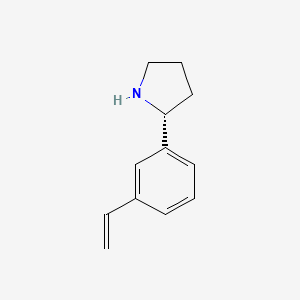
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)

![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
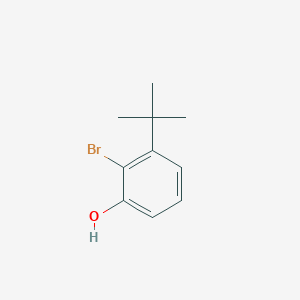
![1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974553.png)
